molecular formula C14H22BNO3 B597899 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-31-7

2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B597899
CAS RN: 1309982-31-7
M. Wt: 263.144
InChI Key: RUFBPIVFNFVUIW-UHFFFAOYSA-N
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Description

The compound “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is similar and can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Synthesis Analysis

The synthesis of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the use of this compound as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular formula of a similar compound, “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is C9H19BO3 .


Chemical Reactions Analysis

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 73°C at 15.0 mmHg, a density of 0.912 g/mL at 25 °C, and a refractive index of 1.409 .

Safety and Hazards

“2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a refrigerator at +4°C .

properties

IUPAC Name

2-propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-10-17-12-9-7-8-11(16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFBPIVFNFVUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655190
Record name 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309982-31-7
Record name 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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